Methyl2-(10-undecenoylamino)benzoate
Description
Methyl 2-(10-undecenoylamino)benzoate is a synthetic aromatic ester-amide hybrid compound. Its structure consists of a benzoate backbone with a methyl ester group at the carboxylic acid position and a 10-undecenoylamino substituent at the 2-position of the benzene ring. The molecule integrates a long-chain unsaturated alkyl group (10-undecenoyl) and an amide linkage, conferring unique physicochemical properties. Key applications may include use as an intermediate in organic synthesis, biodegradable materials (due to benzoate-related degradation pathways), or functional polymers leveraging its unsaturated chain .
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 2-(undec-10-enoylamino)benzoate |
InChI |
InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-15-18(21)20-17-14-12-11-13-16(17)19(22)23-2/h3,11-14H,1,4-10,15H2,2H3,(H,20,21) |
InChI Key |
BLQSTFAGWZIACF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
- Ethyl 10-Undecenoate: An ester with a similar unsaturated alkyl chain but lacking the aromatic benzoate and amide groups. Its primary applications are in fragrances and flavorings .
- Methyl 2-Benzoylamino-3-oxobutanoate: Features a benzoylamino group and a ketone moiety, synthesized via acid-catalyzed condensation . Unlike Methyl 2-(10-undecenoylamino)benzoate, it lacks the long unsaturated chain.
- Methyl Benzoate : A simple aromatic ester without the amide or alkyl substituents, widely used as a solvent or flavoring agent.
Physicochemical Properties
Key Observations :
- The unsaturated chain in Methyl 2-(10-undecenoylamino)benzoate increases molecular weight and likely reduces solubility compared to simpler esters like methyl benzoate.
- Amide linkages typically elevate melting points relative to esters, though exact data is unavailable for this compound.
Research Findings
Biodegradation Potential: Microbial strains like Rhodococcus sp. CS-1 degrade aromatic compounds via benzoate pathways, with 13–15% of unigenes linked to this process . This implies Methyl 2-(10-undecenoylamino)benzoate may be metabolized into simpler intermediates.
Synthetic Flexibility: Acid-catalyzed methods for benzoylamino esters (e.g., ) differ from the amide-coupling approach required for Methyl 2-(10-undecenoylamino)benzoate, highlighting divergent reactivity between ketone and amide functionalities .
Physical Property Trends: Ethyl 10-undecenoate’s solubility in ethanol and low melting point (-20°C) contrast with the inferred higher melting point and moderate solubility of Methyl 2-(10-undecenoylamino)benzoate, underscoring the impact of aromatic and amide groups.
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